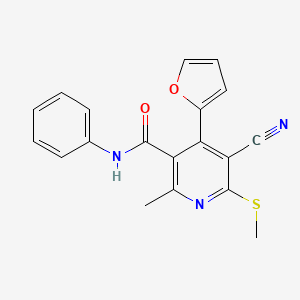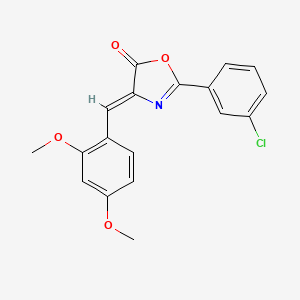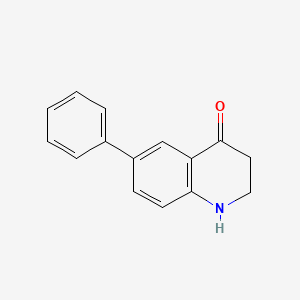![molecular formula C20H17IN2O2S B5579300 N-(2-iodophenyl)-N'-[(4-methylphenyl)sulfonyl]benzenecarboximidamide](/img/structure/B5579300.png)
N-(2-iodophenyl)-N'-[(4-methylphenyl)sulfonyl]benzenecarboximidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-iodophenyl)-N'-[(4-methylphenyl)sulfonyl]benzenecarboximidamide, also known as SBI-0206965, is a chemical compound that has been synthesized and studied for its potential applications in scientific research. This compound has been found to have a variety of biochemical and physiological effects, making it a promising candidate for further investigation.
Mechanism of Action
N-(2-iodophenyl)-N'-[(4-methylphenyl)sulfonyl]benzenecarboximidamide works by binding to the active site of PAK4, preventing it from carrying out its normal functions. This inhibition of PAK4 activity can lead to a variety of downstream effects, including the inhibition of cell growth and migration, as well as the induction of cell death.
Biochemical and Physiological Effects:
In addition to its potential applications in cancer research, this compound has also been found to have other biochemical and physiological effects. For example, this compound has been shown to inhibit the activity of several other proteins, including PAK1 and PAK2, which are involved in a variety of cellular processes such as cell proliferation and migration. This compound has also been found to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases.
Advantages and Limitations for Lab Experiments
One of the advantages of using N-(2-iodophenyl)-N'-[(4-methylphenyl)sulfonyl]benzenecarboximidamide in lab experiments is its specificity for PAK4, which allows researchers to study the effects of inhibiting this particular protein without affecting other cellular processes. However, one limitation of using this compound is its relatively low potency compared to other PAK4 inhibitors, which may limit its effectiveness in certain experiments.
Future Directions
There are several potential future directions for the study of N-(2-iodophenyl)-N'-[(4-methylphenyl)sulfonyl]benzenecarboximidamide. One area of interest is the development of more potent PAK4 inhibitors based on the structure of this compound. Another potential direction is the investigation of the effects of this compound on other cellular processes, such as autophagy and apoptosis. Finally, the potential therapeutic applications of this compound in cancer and inflammatory diseases warrant further investigation.
Synthesis Methods
The synthesis of N-(2-iodophenyl)-N'-[(4-methylphenyl)sulfonyl]benzenecarboximidamide involves several steps, including the reaction of 2-iodoaniline with 4-methylbenzenesulfonyl chloride to form N-(2-iodophenyl)-4-methylbenzenesulfonamide. This compound is then reacted with 4-cyanobenzaldehyde to form the final product, this compound.
Scientific Research Applications
N-(2-iodophenyl)-N'-[(4-methylphenyl)sulfonyl]benzenecarboximidamide has been studied for its potential applications in scientific research, particularly in the field of cancer research. This compound has been found to inhibit the activity of a protein called PAK4, which is involved in the growth and spread of cancer cells. By inhibiting PAK4, this compound may be able to slow or stop the growth of cancer cells, making it a promising candidate for further investigation.
properties
IUPAC Name |
N-(2-iodophenyl)-N'-(4-methylphenyl)sulfonylbenzenecarboximidamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17IN2O2S/c1-15-11-13-17(14-12-15)26(24,25)23-20(16-7-3-2-4-8-16)22-19-10-6-5-9-18(19)21/h2-14H,1H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PADRIXPJOFTJRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N=C(C2=CC=CC=C2)NC3=CC=CC=C3I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)/N=C(\C2=CC=CC=C2)/NC3=CC=CC=C3I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17IN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(5-acetyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)methyl]-2-(methylthio)pyrimidin-4-amine](/img/structure/B5579227.png)


![1-methyl-2-(3,4,5-trimethoxyphenyl)-1H-imidazo[4,5-c]pyridine](/img/structure/B5579234.png)
![N-[(1S*,3aS*,6aS*)-octahydropentalen-1-yl]-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide](/img/structure/B5579235.png)

![1-(2-methyl-5-{[2-(2-pyridinyl)-1-piperidinyl]carbonyl}phenyl)-2-imidazolidinone](/img/structure/B5579253.png)

![2-(1,3-dimethyl-2,5-dioxo-4-imidazolidinyl)-N-[(8-methoxy-5-quinolinyl)methyl]-N-methylacetamide](/img/structure/B5579260.png)

![3-{5-[2-(3,4-dimethoxyphenyl)ethyl]-1,2,4-oxadiazol-3-yl}pyridazine](/img/structure/B5579283.png)
![4-(3-methyl-1H-pyrazol-1-yl)-6-[4-(2-phenoxypropanoyl)-1-piperazinyl]pyrimidine](/img/structure/B5579290.png)
![3-(2-phenylpropyl)-8-(1H-1,2,4-triazol-1-ylacetyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5579305.png)
![1-{[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}-4-piperidinecarboxamide](/img/structure/B5579322.png)